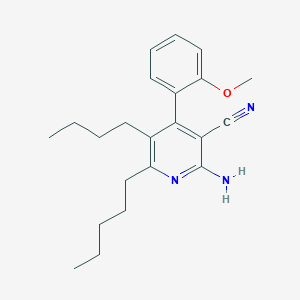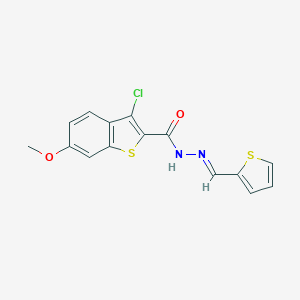![molecular formula C18H16ClNO3S2 B446826 METHYL 2-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B446826.png)
METHYL 2-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound featuring a benzothiophene and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiophene Moiety: Starting with a chlorinated benzothiophene derivative, the compound is synthesized through a series of halogenation and cyclization reactions.
Coupling with Thiophene Derivative: The benzothiophene intermediate is then coupled with a thiophene derivative under conditions that promote the formation of the desired ester linkage.
Final Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiophene and benzothiophene rings.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are frequently employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of the benzothiophene and thiophene rings makes it a candidate for bioactive molecule development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or inflammatory disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or as additives in polymer production to enhance material properties.
Mechanism of Action
The mechanism of action of METHYL 2-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The benzothiophene and thiophene rings can interact with aromatic residues in proteins, while the ester and carbonyl groups can form hydrogen bonds, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate: Similar structure but lacks the ethyl group.
Ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate: Similar structure but has an ethyl ester instead of a methyl ester.
Uniqueness
The presence of both benzothiophene and thiophene rings in METHYL 2-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE makes it unique. This dual-ring system can provide enhanced stability and specific binding properties, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C18H16ClNO3S2 |
|---|---|
Molecular Weight |
393.9g/mol |
IUPAC Name |
methyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H16ClNO3S2/c1-4-10-9(2)24-17(13(10)18(22)23-3)20-16(21)15-14(19)11-7-5-6-8-12(11)25-15/h5-8H,4H2,1-3H3,(H,20,21) |
InChI Key |
OZLGOKCMWATOFU-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(1-bromo-2-phenylvinyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B446743.png)
![11-(4-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B446745.png)
![2-(1,3-benzothiazol-2-yl)-5-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B446746.png)
![11-(2-{2-nitrophenyl}vinyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B446747.png)
![1-(1,3-benzothiazol-2-yl)-3-phenyl-4-{(E)-[(tetrahydrofuran-2-ylmethyl)imino]methyl}-1H-pyrazol-5-ol](/img/structure/B446749.png)
![N-(3,3'-dimethoxy-4'-{[(4-methylphenyl)sulfonyl]amino}[1,1'-biphenyl]-4-yl)-4-methylbenzenesulfonamide](/img/structure/B446750.png)
![2-(1,3-benzothiazol-2-yl)-4-[(benzylimino)methyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B446753.png)
![2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B446756.png)
![5-Benzyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B446757.png)
![11-[4-(diethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B446760.png)
![5-Benzoyl-9,9-dimethyl-6-(4-nitrophenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B446763.png)
![3,6-dichloro-N'-[1-(4-pyridinyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B446764.png)


